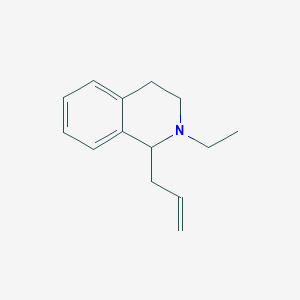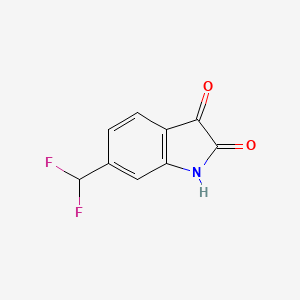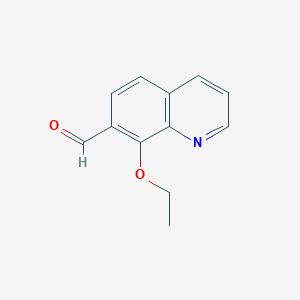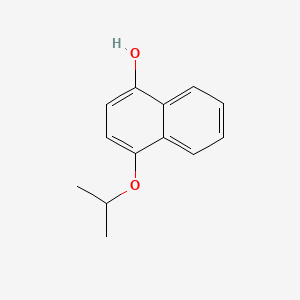
1-Naphthalenol, 4-(1-methylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ISOPROPOXYNAPHTHALEN-1-OL is a chemical compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an isopropoxy group attached to the fourth position and a hydroxyl group attached to the first position of the naphthalene ring. Naphthalene derivatives, including 4-ISOPROPOXYNAPHTHALEN-1-OL, are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPOXYNAPHTHALEN-1-OL typically involves the nucleophilic aromatic substitution of a suitable naphthalene derivative. One common method is the reaction of 4-bromo-1-naphthol with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the bromine atom with the isopropoxy group.
Industrial Production Methods: Industrial production of 4-ISOPROPOXYNAPHTHALEN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 4-ISOPROPOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-isopropoxynaphthoquinone.
Reduction: Formation of 4-isopropoxynaphthalen-1-ol dihydro derivative.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学研究应用
4-ISOPROPOXYNAPHTHALEN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-ISOPROPOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
4-Methoxynaphthalen-1-ol: Similar structure with a methoxy group instead of an isopropoxy group.
4-Ethoxynaphthalen-1-ol: Similar structure with an ethoxy group instead of an isopropoxy group.
4-Butoxynaphthalen-1-ol: Similar structure with a butoxy group instead of an isopropoxy group.
Uniqueness: 4-ISOPROPOXYNAPHTHALEN-1-OL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can result in different interactions and properties compared to its analogs.
属性
CAS 编号 |
41426-37-3 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
4-propan-2-yloxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O2/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,14H,1-2H3 |
InChI 键 |
WMVPFEQOLJSBDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


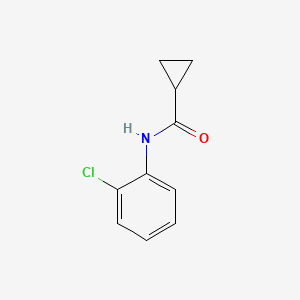
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
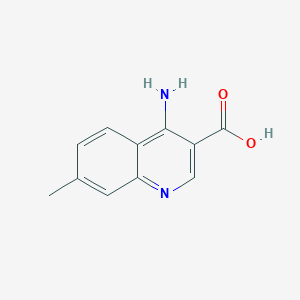
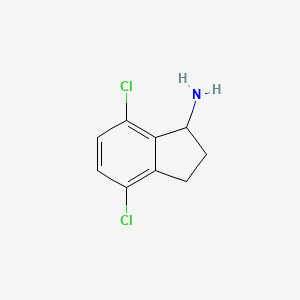

![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)
